5-(3-Bromophenyl)-4,6-dichloropyrimidine
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Overview
Description
5-(3-Bromophenyl)-4,6-dichloropyrimidine is an organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is characterized by the presence of bromine and chlorine substituents on the phenyl and pyrimidine rings, respectively. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromophenyl)-4,6-dichloropyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromophenylamine and 4,6-dichloropyrimidine.
Coupling Reaction: The key step involves a coupling reaction between 3-bromophenylamine and 4,6-dichloropyrimidine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(3-Bromophenyl)-4,6-dichloropyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine and chlorine) on the aromatic ring.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) are commonly used in cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyrimidine derivative, while Suzuki-Miyaura coupling with an arylboronic acid can produce a biaryl compound .
Scientific Research Applications
5-(3-Bromophenyl)-4,6-dichloropyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(3-Bromophenyl)-4,6-dichloropyrimidine depends on its specific application:
Comparison with Similar Compounds
Similar Compounds
5-(3-Bromophenyl)-4,6-dichloropyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
5-(3-Bromophenyl)-4,6-dichloropyrazine: Similar structure but with a pyrazine ring instead of a pyrimidine ring.
Uniqueness
5-(3-Bromophenyl)-4,6-dichloropyrimidine is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms, which confer distinct electronic and steric properties. These properties make it a valuable intermediate in organic synthesis and a useful tool in scientific research .
Properties
Molecular Formula |
C10H5BrCl2N2 |
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Molecular Weight |
303.97 g/mol |
IUPAC Name |
5-(3-bromophenyl)-4,6-dichloropyrimidine |
InChI |
InChI=1S/C10H5BrCl2N2/c11-7-3-1-2-6(4-7)8-9(12)14-5-15-10(8)13/h1-5H |
InChI Key |
MCMBVOPBEUYCBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=C(N=CN=C2Cl)Cl |
Origin of Product |
United States |
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